(1R,2S)-Tapentadol Hydrochloride
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Overview
Description
(1R,2S)-Tapentadol Hydrochloride is a synthetic opioid analgesic used for the treatment of moderate to severe pain. It is a chiral compound, meaning it has a specific three-dimensional arrangement of atoms. The compound is known for its dual mechanism of action, which includes both mu-opioid receptor agonism and norepinephrine reuptake inhibition.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-Tapentadol Hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route includes the reduction of a nitro compound to an amine, followed by a series of reactions to introduce the necessary functional groups. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-Tapentadol Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S)-Tapentadol Hydrochloride is studied for its unique chiral properties and its ability to undergo various chemical transformations. Researchers explore its reactivity and potential for creating new derivatives with enhanced properties.
Biology
In biological research, the compound is used to study pain mechanisms and the role of opioid receptors. It serves as a model compound for understanding the interactions between synthetic opioids and biological systems.
Medicine
Medically, this compound is used as an analgesic for managing pain. Its dual mechanism of action makes it effective for treating both acute and chronic pain conditions. Clinical studies focus on its efficacy, safety, and potential side effects.
Industry
In the pharmaceutical industry, this compound is manufactured and formulated into various dosage forms, including tablets and extended-release formulations. Research in this area aims to improve drug delivery and patient compliance.
Mechanism of Action
(1R,2S)-Tapentadol Hydrochloride exerts its effects through two primary mechanisms:
Mu-Opioid Receptor Agonism: The compound binds to and activates mu-opioid receptors, leading to analgesic effects by inhibiting pain signals in the central nervous system.
Norepinephrine Reuptake Inhibition: It inhibits the reuptake of norepinephrine, increasing its levels in the synaptic cleft and enhancing pain relief through modulation of descending pain pathways.
Comparison with Similar Compounds
Similar Compounds
Morphine: A natural opioid with strong analgesic properties but a different mechanism of action.
Tramadol: Another synthetic opioid with dual action but differing in its chemical structure and pharmacokinetics.
Oxycodone: A semi-synthetic opioid with a similar mechanism but higher potency and risk of addiction.
Uniqueness
(1R,2S)-Tapentadol Hydrochloride is unique due to its dual mechanism of action, which provides effective pain relief with potentially fewer side effects compared to other opioids. Its chiral nature also allows for specific interactions with biological targets, enhancing its therapeutic profile.
Properties
Molecular Formula |
C14H24ClNO |
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Molecular Weight |
257.80 g/mol |
IUPAC Name |
3-[(2S,3R)-1-(dimethylamino)-2-methylpentan-3-yl]phenol;hydrochloride |
InChI |
InChI=1S/C14H23NO.ClH/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(16)9-12;/h6-9,11,14,16H,5,10H2,1-4H3;1H/t11-,14-;/m1./s1 |
InChI Key |
ZELFLGGRLLOERW-GBWFEORMSA-N |
Isomeric SMILES |
CC[C@@H](C1=CC(=CC=C1)O)[C@H](C)CN(C)C.Cl |
Canonical SMILES |
CCC(C1=CC(=CC=C1)O)C(C)CN(C)C.Cl |
Origin of Product |
United States |
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